N-(Prop-2-yn-1-yl)methacrylamide
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Overview
Description
N-(Prop-2-yn-1-yl)methacrylamide is an organic compound characterized by the presence of a methacrylamide group and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)methacrylamide typically involves the reaction of methacryloyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding formamides under visible-light-induced conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen is commonly used as an oxidizing agent in the presence of visible light.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under mild conditions.
Major Products Formed
Scientific Research Applications
N-(Prop-2-yn-1-yl)methacrylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)methacrylamide involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound undergoes energy transfer and single electron transfer processes, generating reactive oxygen species such as singlet oxygen and superoxide radicals. These reactive species then participate in various chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)aniline: Similar in structure but with an aniline group instead of a methacrylamide group.
N-(Prop-2-yn-1-yl)acetamide: Similar in structure but with an acetamide group instead of a methacrylamide group.
Uniqueness
N-(Prop-2-yn-1-yl)methacrylamide is unique due to its methacrylamide group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of polymers and other materials with tailored properties .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynylprop-2-enamide |
InChI |
InChI=1S/C7H9NO/c1-4-5-8-7(9)6(2)3/h1H,2,5H2,3H3,(H,8,9) |
InChI Key |
XVGRLAPKPXXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC#C |
Origin of Product |
United States |
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